1,2-Triphenylenediol, 1,2-dihydro-, cis-
Description
cis-1,2-Dihydro-1,2-triphenylenediol is a vicinal dihydrodiol of triphenylene (B110318), a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings. The designation "cis-" indicates that the two hydroxyl groups are on the same side of the plane of the molecule. This stereochemistry is a critical determinant of its biological origins and subsequent metabolic pathways.
The metabolic activation of PAHs is a key area of investigation, as it is often the initial step that can lead to detoxification or, conversely, the formation of reactive intermediates. The formation of dihydrodiols is a central theme in this research. For many PAHs, the metabolic pathway dictates the stereochemistry of the resulting dihydrodiol.
In mammalian systems, the metabolism of PAHs is primarily mediated by cytochrome P450 (CYP) enzymes, which introduce an epoxide across a double bond of the aromatic ring. nih.gov Subsequently, the enzyme epoxide hydrolase catalyzes the addition of water to the epoxide, typically resulting in the formation of a trans-dihydrodiol. youtube.com In the case of triphenylene, metabolism by rat liver microsomes has been shown to produce the trans-1,2-dihydrodiol.
Conversely, the formation of cis-dihydrodiols from PAHs is a hallmark of bacterial metabolism. Bacterial dioxygenase enzymes catalyze the direct addition of both atoms of molecular oxygen to the aromatic ring, yielding a cis-dihydrodiol. rsc.org While the specific isolation of cis-1,2-Dihydro-1,2-triphenylenediol from bacterial degradation of triphenylene is an area of ongoing research, the established pathways for other PAHs provide a strong theoretical basis for its formation in microbial environments. For instance, bacteria of the genus Paenibacillus have been shown to degrade triphenylene, suggesting a metabolic pathway that could involve a cis-dihydrodiol intermediate. bohrium.comresearchgate.netresearchgate.netnih.gov
The table below summarizes the key enzymes and resulting stereoisomers in PAH metabolism.
| Metabolic Pathway | Key Enzyme(s) | Typical Dihydrodiol Isomer | Organism Type |
| Epoxidation/Hydrolysis | Cytochrome P450, Epoxide Hydrolase | trans | Mammalian |
| Dioxygenation | Dioxygenase | cis | Bacterial |
The study of cis-1,2-Dihydro-1,2-triphenylenediol and its potential formation is significant for understanding the broader principles of xenobiotic metabolism and the environmental fate of PAHs. Xenobiotics are foreign chemical substances that an organism is exposed to, and their metabolism is a critical defense mechanism.
The formation of a cis-dihydrodiol from triphenylene would be a clear indicator of microbial degradation, providing insight into the bioremediation potential of contaminated sites. The metabolic map of triphenylene degradation in bacteria is an active area of research, with the identification of various intermediates helping to construct a complete picture of the breakdown process. researchgate.netresearchgate.net
Furthermore, the environmental transformation of triphenylene is not limited to biological processes. In the atmosphere, triphenylene can undergo oxidation initiated by hydroxyl radicals, leading to the formation of nitro-PAHs and oxygenated PAHs. colab.wsresearchgate.net Understanding the full spectrum of transformation products, including potential dihydrodiols, is crucial for assessing the environmental risk and persistence of triphenylene.
The stereoselectivity of the enzymes involved in these transformations is of fundamental importance. The specific stereoisomer formed can have different biological activities and can be a precursor to different downstream metabolites.
Structure
2D Structure
3D Structure
Properties
CAS No. |
82120-22-7 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,2S)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18-/m0/s1 |
InChI Key |
BSKBIHOSMNFDAS-WMZOPIPTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@H](C=C3)O)O)C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for Dihydroxylated Triphenylene Systems
Enzymatic Biosynthesis and Biotransformation Pathways Leading to cis-Dihydrodiols
The microbial metabolism of polycyclic aromatic hydrocarbons (PAHs) is a well-established route for the production of cis-dihydrodiols. This biotransformation is typically initiated by non-heme iron dioxygenase enzyme systems found in various soil bacteria. These enzymes catalyze the stereospecific addition of both atoms of molecular oxygen to one of the aromatic double bonds, yielding a cis-dihydrodiol.
While the enzymatic dihydroxylation of many PAHs has been extensively studied, specific research into the biotransformation of triphenylene (B110318) has been more limited. However, recent studies have shed light on this area. A notable example is the degradation of triphenylene by Paenibacillus sp. PRNK-6, a bacterium capable of utilizing triphenylene as its sole source of carbon and energy. nih.govbohrium.com This bacterium has been shown to degrade a significant amount of triphenylene over a 120-hour incubation period. nih.govbohrium.com Analysis of the metabolic pathway has led to the identification of several intermediate metabolites, allowing for the construction of a metabolic map for triphenylene degradation. nih.govbohrium.com It is highly probable that a cis-dihydrodiol, such as cis-1,2-dihydro-1,2-triphenylenediol, is a key intermediate in this pathway, consistent with the established mechanisms of bacterial PAH degradation.
Furthermore, bacteria from the genus Sphingomonas, such as Sphingomonas yanoikuyae (formerly Beijerinckia sp.), are well-known for their ability to degrade a wide range of aromatic compounds, including biphenyl, naphthalene, and phenanthrene. wikipedia.orgresearchgate.netnih.govmdpi.com The dioxygenase enzymes from these organisms are responsible for the initial hydroxylation step. researchgate.net Given the structural similarities between triphenylene and other PAHs, it is plausible that engineered or wild-type strains of Sphingomonas could also effect the transformation of triphenylene to its corresponding cis-dihydrodiol. The metabolism of dibenzothiophene (B1670422) by a Beijerinckia species, which results in the formation of (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene, provides a strong precedent for the enzymatic dihydroxylation of complex polycyclic systems. nih.gov
| Microorganism | Substrate | Key Finding |
| Paenibacillus sp. PRNK-6 | Triphenylene | Degrades triphenylene, with a metabolic pathway likely involving a cis-dihydrodiol intermediate. nih.govbohrium.com |
| Sphingomonas yanoikuyae | Various PAHs | Possesses dioxygenase enzymes capable of hydroxylating a range of aromatic compounds. wikipedia.orgresearchgate.netnih.govmdpi.comresearchgate.net |
| Beijerinckia sp. B8/36 | Dibenzothiophene | Produces (+)-cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene, demonstrating enzymatic dihydroxylation of a polycyclic heterocycle. nih.gov |
Strategies for the Chemical Synthesis of cis-1,2-Dihydro-1,2-triphenylenediol
The chemical synthesis of cis-1,2-dihydro-1,2-triphenylenediol presents challenges related to stereochemical control. Several strategies can be envisioned, drawing from established methodologies in organic synthesis.
Multi-step Organic Synthesis Approaches to Triphenylenediol Derivatives
A multi-step approach to cis-1,2-dihydro-1,2-triphenylenediol would likely commence with the parent hydrocarbon, triphenylene. A potential synthetic route would involve the selective reduction of one of the aromatic rings of triphenylene to afford 1,2-dihydrotriphenylene. This intermediate could then be subjected to a stereoselective cis-dihydroxylation reaction. The synthesis of the triphenylene core itself can be achieved through various methods, including the trimerization of benzyne (B1209423) or palladium-catalyzed annulation reactions. wikipedia.org The functionalization of the triphenylene skeleton provides access to a range of derivatives that could serve as precursors to diols. researchgate.net
Stereoselective Synthesis Methodologies for cis-Dihydrodiol Formation
The stereoselective formation of a cis-diol from an alkene is a classic transformation in organic synthesis, with several reliable methods available.
Osmium Tetroxide-Mediated Dihydroxylation: The reaction of an alkene with osmium tetroxide (OsO₄) is a highly effective and stereospecific method for the synthesis of cis-diols. skku.edulibretexts.orgwikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. wikipedia.orglibretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed, such as the Upjohn and Sharpless asymmetric dihydroxylation methods, which use a stoichiometric co-oxidant to regenerate the osmium catalyst. wikipedia.org For the synthesis of cis-1,2-dihydro-1,2-triphenylenediol, the key step would be the treatment of 1,2-dihydrotriphenylene with a catalytic amount of osmium tetroxide in the presence of a suitable co-oxidant like N-methylmorpholine N-oxide (NMO).
| Reagent/Method | Description | Stereochemistry |
| Osmium Tetroxide (OsO₄) | Direct dihydroxylation of an alkene. | cis |
| Upjohn Dihydroxylation | Catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant. | cis |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄ with a chiral ligand to induce enantioselectivity. | Enantioselective cis |
Synthesis of Analogous and Related Triphenylenediol Derivatives
The synthesis of analogous and related triphenylenediol derivatives can be achieved by applying similar synthetic strategies to functionalized triphenylene precursors. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce substituents onto the triphenylene core, which can then be carried through the dihydroxylation sequence to produce a variety of substituted triphenylenediols. wikipedia.org The synthesis of a 1,2,4-triphenylcyclopentane-1,2-diol derivative through reductive cyclization highlights another approach to creating complex diol structures on different carbocyclic frameworks. researchgate.net Furthermore, the development of synthetic routes to functionalized triphenylenes opens up the possibility of creating a library of diol derivatives with tailored electronic and steric properties. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization of Cis 1,2 Dihydro 1,2 Triphenylenediol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For cis-1,2-Dihydro-1,2-triphenylenediol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its structure and the cis stereochemistry of the diol group.
The ¹H NMR spectrum of cis-1,2-Dihydro-1,2-triphenylenediol is expected to be complex, exhibiting distinct signals for the aromatic and aliphatic protons. The aromatic region, typically between δ 7.0 and 8.5 ppm, would show a series of multiplets corresponding to the protons on the three fused benzene (B151609) rings of the triphenylene (B110318) core. The exact chemical shifts and coupling patterns would be dictated by the substitution pattern and the electronic environment of each proton.
The key to confirming the structure lies in the signals of the protons on the dihydroxylated ring. The two methine protons (H-1 and H-2), being attached to carbon atoms bearing hydroxyl groups, would be significantly deshielded and are expected to resonate in the range of δ 4.5-5.5 ppm. The cis relationship of the hydroxyl groups would result in a specific dihedral angle between the H-1 and H-2 protons, leading to a characteristic vicinal coupling constant (³JH1-H2), typically in the range of 2-5 Hz for cis-diols on a partially saturated ring system. The protons of the hydroxyl groups themselves would appear as broad singlets, the chemical shift of which is highly dependent on the solvent and concentration, but generally expected in the δ 2.0-4.0 ppm range.
Table 1: Expected ¹H NMR Data for cis-1,2-Dihydro-1,2-triphenylenediol
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | Multiplets (m) | Various |
| H-1, H-2 (methine) | 4.5 - 5.5 | Doublets (d) | ³JH1-H2 = 2-5 |
The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the triphenylene core would resonate in the typical downfield region for sp²-hybridized carbons, approximately from δ 120 to 150 ppm. researchgate.net The quaternary carbons at the ring junctions would generally be of lower intensity.
The most diagnostic signals would be those of the hydroxyl-bearing sp³-hybridized carbons, C-1 and C-2. These carbons are expected to appear in the range of δ 65-80 ppm, a region characteristic of carbons attached to an oxygen atom. libretexts.org The chemical shifts of the other saturated carbons in the dihydro ring would be found further upfield.
Table 2: Expected ¹³C NMR Data for cis-1,2-Dihydro-1,2-triphenylenediol
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | 120 - 150 |
| C-1, C-2 (methine) | 65 - 80 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. A crucial cross-peak would be observed between the signals of H-1 and H-2, confirming their vicinal relationship. This technique would also be instrumental in tracing the connectivity of the protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the direct assignment of the carbon signals for C-1 and C-2 by correlating them with their attached protons, H-1 and H-2. Similarly, the aromatic carbon signals could be assigned based on their correlation with the corresponding aromatic protons.
While not directly applicable to cis-1,2-Dihydro-1,2-triphenylenediol itself, should fluorinated derivatives be synthesized, ¹⁹F NMR would be a highly sensitive and informative technique. The chemical shifts of the fluorine atoms would be very sensitive to their electronic environment. Furthermore, through-space coupling (e.g., Nuclear Overhauser Effect, NOE) between fluorine atoms and nearby protons could provide valuable information about the three-dimensional structure and conformation of these derivatives.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of cis-1,2-Dihydro-1,2-triphenylenediol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening indicative of hydrogen bonding. nih.gov Aromatic C-H stretching vibrations would appear as a series of sharp peaks around 3000-3100 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the secondary alcohol groups would give rise to a strong absorption in the 1000-1200 cm⁻¹ region. nih.gov The aromatic C=C stretching vibrations would be observed as a series of medium to weak bands between 1450 and 1600 cm⁻¹. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum, particularly in the 1300-1650 cm⁻¹ region. researchgate.net The C-C stretching vibrations of the aliphatic portion of the molecule would also be observable.
Table 3: Expected Vibrational Spectroscopy Data for cis-1,2-Dihydro-1,2-triphenylenediol
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (strong, broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 (sharp, medium) | Medium |
| Aliphatic C-H Stretch | 2850-3000 (medium) | Medium |
| Aromatic C=C Stretch | 1450-1600 (medium to weak) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of cis-1,2-Dihydro-1,2-triphenylenediol would be dominated by the chromophore of the triphenylene core. Triphenylene itself exhibits a complex UV spectrum with multiple absorption bands corresponding to π→π* transitions. researchgate.net The partial saturation of one of the aromatic rings in the dihydrodiol derivative would be expected to cause a hypsochromic (blue) shift of the absorption maxima compared to the parent triphenylene, as the extent of the conjugated π-system is reduced. The presence of the hydroxyl groups, acting as auxochromes, may lead to subtle shifts and changes in the intensity of the absorption bands.
Table 4: Expected UV-Vis Absorption Data for cis-1,2-Dihydro-1,2-triphenylenediol
| Electronic Transition | Expected λmax (nm) |
|---|
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical technique for the structural elucidation of organic molecules, providing valuable information regarding their molecular weight and fragmentation patterns upon ionization. For cis-1,2-Dihydro-1,2-triphenylenediol, mass spectrometry is instrumental in confirming its molecular formula and offering insights into its structural integrity through characteristic fragmentation pathways. While direct experimental mass spectra for cis-1,2-Dihydro-1,2-triphenylenediol are not extensively published in readily accessible literature, a detailed analysis can be extrapolated from the well-documented behavior of the parent polycyclic aromatic hydrocarbon (PAH), triphenylene, and related dihydrodiol metabolites of other PAHs.
The molecular formula of triphenylene is C18H12, with a molecular weight of approximately 228.29 g/mol . nist.govnih.gov The introduction of two hydroxyl groups and the saturation of one of the double bonds to form cis-1,2-Dihydro-1,2-triphenylenediol (C18H14O2) results in a calculated molecular weight of approximately 262.30 g/mol . In a typical mass spectrometry experiment using a soft ionization technique, the presence of a prominent molecular ion peak ([M]+) at m/z 262 would be the primary evidence for the confirmation of the compound's molecular weight.
Under electron ionization (EI), a common technique for mass spectrometry, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. libretexts.orgyoutube.com The fragmentation pattern is a unique fingerprint of the molecule's structure. For condensed aromatic hydrocarbons like triphenylene, the molecular ion is often the most abundant peak in the spectrum, indicating a high degree of stability. pitt.edu The mass spectrum of triphenylene itself is characterized by a very intense molecular ion peak at m/z 228, with other significant peaks corresponding to the loss of one or more hydrogen atoms. nih.gov
For cis-1,2-Dihydro-1,2-triphenylenediol, the fragmentation is expected to be influenced by the presence of the vicinal diol functionality on the saturated portion of the ring system. The initial fragmentation pathways would likely involve the loss of water (H2O; 18 amu) from the molecular ion, a common fragmentation for alcohols, leading to a significant peak at m/z 244. Subsequent fragmentation could involve the loss of a second water molecule or the elimination of other small neutral molecules.
The analysis of dihydrodiol metabolites of other PAHs often involves derivatization, for instance, to form trimethylsilyl (B98337) (TMS) ethers, to improve volatility and prevent thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov The fragmentation of such derivatives can be complex but often provides clear structural information. nih.gov
A hypothetical fragmentation pattern for underivatized cis-1,2-Dihydro-1,2-triphenylenediol under electron ionization is presented below. This pattern is based on established fragmentation mechanisms for alcohols and dihydrodiols of aromatic compounds.
Table 1: Postulated Mass Spectrometry Fragmentation Data for cis-1,2-Dihydro-1,2-triphenylenediol
| m/z Value | Proposed Fragment Ion | Description of Neutral Loss |
| 262 | [C18H14O2]+• | Molecular Ion (M+•) |
| 244 | [C18H12O]+• | Loss of water (H2O) |
| 228 | [C18H12]+• | Loss of two hydroxyl groups as H2O and O, or sequential loss of H2O and CO |
| 215 | [C17H11]+ | Loss of CHO from the [M-H2O]+• ion |
| 199 | [C16H7]+ | Further fragmentation and rearrangement |
It is important to note that the relative intensities of these fragment ions would depend on the ionization energy and the specific instrumentation used. The stability of the triphenylene aromatic system suggests that fragments retaining this core structure would be particularly favored.
Computational Chemistry and Theoretical Investigations of Cis 1,2 Dihydro 1,2 Triphenylenediol
Quantum Mechanical Studies: Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of compounds like cis-1,2-Dihydro-1,2-triphenylenediol. A typical study would involve geometry optimization to find the lowest energy structure of the molecule. This process determines key structural parameters.
From a DFT calculation, a wealth of electronic structure information can be derived. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and the nature of its chemical bonds.
Table 4.1.1: Hypothetical Optimized Geometric Parameters for cis-1,2-Dihydro-1,2-triphenylenediol (Illustrative)
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | Data not available |
| C1-O1 Bond Length (Å) | Data not available |
| C2-O2 Bond Length (Å) | Data not available |
| C1-C2-C3-C4 Dihedral Angle (°) | Data not available |
Table 4.1.2: Hypothetical Electronic Properties for cis-1,2-Dihydro-1,2-triphenylenediol (Illustrative)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
Conformational Analysis and Stereochemical Prediction using Computational Models
The flexibility of the dihydrodiol ring in cis-1,2-Dihydro-1,2-triphenylenediol means it can adopt various conformations. Computational models are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis often involves systematic searches or molecular dynamics simulations to sample different molecular arrangements. The relative energies of these conformers determine their population at a given temperature.
Stereochemical prediction would involve analyzing the most stable conformations to understand the spatial arrangement of the hydroxyl groups and the phenyl rings, which is critical for its biological activity and interactions with other molecules.
Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational chemistry provides powerful tools for predicting spectroscopic properties. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data and for the structural characterization of the molecule.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the analysis of experimental NMR data.
Table 4.3.1: Hypothetical Predicted Vibrational Frequencies for cis-1,2-Dihydro-1,2-triphenylenediol (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | Data not available | O-H stretching |
| ν(C-O) | Data not available | C-O stretching |
| ν(C=C) | Data not available | Aromatic C=C stretching |
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
To understand the behavior of cis-1,2-Dihydro-1,2-triphenylenediol in a biological environment, molecular dynamics (MD) simulations in a solvent, typically water, are necessary. MD simulations model the movement of atoms over time, providing insights into the dynamic nature of the molecule and its interactions with solvent molecules. This includes the formation and breaking of hydrogen bonds between the hydroxyl groups of the dihydrodiol and surrounding water molecules. Such simulations can reveal how the solvent influences the conformational preferences of the molecule.
Development of Predictive Models for Stereoselectivity in Chemical Reactions
The formation of cis-dihydrodiols from PAHs is often catalyzed by enzymes, such as dioxygenases, and exhibits high stereoselectivity. Computational models can be developed to predict this stereoselectivity. These models often involve docking the parent PAH, triphenylene (B110318), into the active site of the enzyme and performing quantum mechanical/molecular mechanical (QM/MM) calculations. By evaluating the energies of different reaction pathways leading to various stereoisomers, these models can predict which isomer is preferentially formed. Such predictive models are crucial for understanding the mechanisms of PAH metabolism and for designing biocatalysts for specific chemical transformations.
Reactivity and Biochemical Transformations of Cis 1,2 Dihydro 1,2 Triphenylenediol
Enzymatic Oxidation and Reduction Reactions (e.g., Dihydrodiol Dehydrogenase Activity)
cis-1,2-Dihydro-1,2-triphenylenediol can undergo further enzymatic reactions, primarily oxidation, catalyzed by dehydrogenases. Dihydrodiol dehydrogenases (DDs) are a family of enzymes implicated in the metabolism of PAH trans-dihydrodiols. nih.gov These enzymes, which belong to the aldo-keto reductase superfamily, typically catalyze the NAD(P)+-linked oxidation of trans-dihydrodiols to produce catechols. nih.govantibodies-online.com While the primary substrates for many mammalian DDs are trans-dihydrodiols, certain microbial enzymes exhibit high activity towards cis-dihydrodiols. nih.gov
For instance, cis-dihydrodiol dehydrogenases from bacteria like Pseudomonas putida and Comamonas testosteroni are known to catalyze the dehydrogenation of a range of cis-dihydrodiols. nih.gov These enzymes convert the cis-dihydrodiol into the corresponding catechol. This oxidation reaction is a critical step in the microbial degradation pathway of aromatic compounds, leading to ring cleavage.
The enzymatic oxidation of dihydrodiols is not without consequence. The catechol products are often unstable and can auto-oxidize to form PAH-o-quinones. nih.govnih.gov This auto-oxidation process can generate reactive oxygen species (ROS), including superoxide (B77818) anion and hydrogen peroxide. nih.govnih.gov The generation of ROS during the metabolic processing of PAH dihydrodiols may contribute to oxidative stress within the cell. nih.gov
| Enzyme Family | Typical Substrate Stereochemistry | Product | Source Organism Example | Reference |
|---|---|---|---|---|
| Dihydrodiol Dehydrogenase (DD) | trans-dihydrodiols | Catechols, o-quinones | Mammalian tissues | nih.gov |
| cis-Dihydrodiol Dehydrogenase | cis-dihydrodiols | Catechols | Pseudomonas putida, Comamonas testosteroni | nih.gov |
Role in Mammalian and Microbial Metabolic Pathways of Polycyclic Aromatic Hydrocarbons
cis-1,2-Dihydro-1,2-triphenylenediol is an intermediate in the broader metabolic pathways of triphenylene (B110318) in both mammals and microorganisms. These pathways are crucial for the detoxification and elimination of PAHs. nih.gov
Mammalian Metabolism: In mammals, the metabolism of PAHs is primarily initiated by cytochrome P450 (CYP) enzymes, particularly from the CYP1 family (e.g., CYP1A1 and CYP1B1). nih.govresearchgate.net These enzymes introduce an epoxide across a double bond of the PAH. Subsequently, the enzyme epoxide hydrolase hydrates the epoxide to form a trans-dihydrodiol. nih.govresearchgate.net While the cis-dihydrodiol is not the typical product of this pathway in mammals, the formation of dihydrodiols is a central step. Studies on rat liver microsomes have shown that triphenylene is metabolized to trans-1,2-dihydrodiol, along with other hydroxylated products. researchgate.netnih.gov The rate of this metabolism is influenced by prior exposure to inducers like 3-methylcholanthrene, which can enhance the metabolic rate threefold. nih.gov These dihydrodiols are then substrates for further enzymatic action, leading either to detoxification or to the formation of more reactive species. researchgate.net
Microbial Metabolism: In contrast to mammalian systems, bacteria often utilize dioxygenase enzymes to initiate the degradation of PAHs. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov Therefore, cis-1,2-dihydro-1,2-triphenylenediol is a key intermediate in the bacterial degradation of triphenylene. For example, the bacterium Paenibacillus sp. PRNK-6 has been shown to utilize triphenylene as its sole source of carbon and energy, degrading a significant portion of it within 120 hours. bohrium.comnih.gov The metabolic pathway involves the formation of several metabolites, and a metabolic map has been proposed based on their identification. bohrium.comnih.gov The initial cis-dihydrodiol is further oxidized by a cis-dihydrodiol dehydrogenase to a catechol, which can then undergo ring fission, breaking down the stable aromatic structure and allowing the organism to utilize the carbon atoms. bohrium.com
| System | Key Initial Enzyme | Initial Product Stereochemistry | Primary Purpose | Reference |
|---|---|---|---|---|
| Mammalian | Cytochrome P450 Monooxygenase | trans-dihydrodiol (via epoxide) | Detoxification/Excretion | researchgate.net, nih.gov |
| Microbial | Dioxygenase | cis-dihydrodiol | Energy and Carbon Source | bohrium.com, nih.gov |
Investigation of Downstream Metabolites and Derivative Formation (e.g., Diol-epoxides)
Following its formation, cis-1,2-dihydro-1,2-triphenylenediol can be converted into several downstream metabolites. The nature of these metabolites is critical, as some can be more reactive and potentially more harmful than the parent compound.
One of the most significant downstream pathways for PAH dihydrodiols is the formation of diol-epoxides. nih.govresearchgate.net This occurs when the dihydrodiol is subjected to another round of oxidation by CYP enzymes, forming an epoxide on a different part of the molecule, often in the bay-region. researchgate.netnih.gov The resulting diol-epoxides are highly reactive electrophiles capable of covalently binding to cellular macromolecules like DNA. nih.govnih.gov The synthesis of the trans-dihydrodiols and anti-diol epoxides of triphenylene has been reported, highlighting their importance in biological studies. acs.orgacs.org The absolute configuration of the dihydrodiol and the resulting diol-epoxide significantly influences its biological activity. nih.gov For many PAHs, the (R,S)-diol-(S,R)-epoxides are generally the most tumorigenic isomers. nih.gov
Another pathway for downstream metabolites involves the oxidation of the dihydrodiol by dihydrodiol dehydrogenases, as mentioned previously. This leads to the formation of catechols, which can be further oxidized to o-quinones. nih.gov These o-quinones are also reactive species that can bind to cellular nucleophiles and participate in redox cycling, which generates reactive oxygen species and can lead to cellular damage. nih.gov
| Metabolite Class | Enzymatic Pathway | Key Characteristics | Reference |
|---|---|---|---|
| Diol-epoxides | Cytochrome P450 (CYP) oxidation | Highly reactive, electrophilic, binds to DNA | nih.gov, nih.gov |
| Catechols | Dihydrodiol Dehydrogenase (DD) oxidation | Precursor to o-quinones | nih.gov |
| o-Quinones | Auto-oxidation of catechols | Reactive, can redox cycle, generate ROS | nih.gov, nih.gov |
Chemical Transformations and Derivatization Reactions
The cis-1,2-dihydrodiol moiety of the triphenylene metabolite is a versatile functional group for various chemical transformations and derivatizations in a laboratory setting. These reactions are valuable for synthesizing standards for metabolic studies, creating probes to study enzyme mechanisms, and generating novel compounds with potential biological activity.
The two hydroxyl groups can be esterified or converted into ethers. A common derivatization is the formation of an acetonide by reacting the cis-diol with acetone (B3395972) under acidic conditions. This protects the diol functionality and can be useful in multi-step synthetic sequences. researchgate.net The olefinic part of the dihydrodiol can undergo a range of reactions, including epoxidation, dihydroxylation, and Diels-Alder reactions. researchgate.net
The synthesis of triphenylene 1,2-oxide, a precursor to the dihydrodiol, has been achieved. researchgate.netrsc.org Furthermore, synthetic routes to obtain the trans-dihydrodiols and the corresponding diol epoxides of triphenylene have been developed. acs.org A typical transformation to create an epoxide from a diol involves a three-step sequence: formation of a cyclic orthoester, conversion to a bromohydrin formate, and subsequent ring closure to yield the epoxide. researchgate.net These synthetic efforts are crucial for providing the necessary compounds to investigate the biological effects of specific PAH metabolites. acs.org
Exploration of Potential Research Applications of Triphenylenediol Derivatives in Specific Academic Fields
Investigations in Materials Science for Optical and Electronic Property Modulation
Triphenylene (B110318) and its derivatives are well-regarded for their robust, disc-like molecular architecture, which facilitates self-assembly into highly ordered columnar structures. wikipedia.org This intrinsic property is fundamental to their application in organic electronics, where these columns can act as efficient pathways for charge transport. wikipedia.org The incorporation of diol groups into the triphenylene framework is expected to significantly modulate these properties.
The hydroxyl groups can influence the intermolecular interactions, such as hydrogen bonding, which in turn can affect the packing and stability of the columnar mesophases. wikipedia.org This modulation of intermolecular forces could provide a mechanism to fine-tune the charge carrier mobility within organic semiconductor devices. Furthermore, the electronic nature of the hydroxyl substituents can alter the frontier molecular orbital energy levels (HOMO and LUMO) of the triphenylene system. This tuning of the electronic bandgap is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net
Research into triphenylene-based donor-acceptor systems has shown that efficient photoinduced charge transfer can be achieved, a key process in photovoltaic applications. nih.gov By functionalizing the triphenylene core with diol groups, it may be possible to enhance these charge transfer characteristics. The diol moiety could also serve as an anchoring point for other functional groups, allowing for the construction of complex, multi-component materials with tailored optical and electronic responses. wikipedia.org
Below is a table summarizing the potential effects of diol substitution on the material properties of triphenylene derivatives:
| Property | Potential Effect of Diol Substitution | Rationale |
| Molecular Packing | Enhanced ordering and stability of columnar phases | Introduction of intermolecular hydrogen bonding. |
| Charge Carrier Mobility | Tunable (increase or decrease) | Modification of intermolecular distances and electronic coupling. |
| Optical Absorption/Emission | Shift in absorption and fluorescence spectra | Alteration of the π-conjugated system and frontier orbital energies. researchgate.net |
| Bandgap Energy | Potential reduction | Influence of electron-donating hydroxyl groups on the electronic structure. researchgate.net |
| Solubility and Processability | Improved | Increased polarity due to hydroxyl groups. |
Role as Structural Motifs in the Development of Novel Chemical Synthesis Methodologies
The rigid and planar structure of the triphenylene core makes it an attractive scaffold in the design of new synthetic methodologies. uea.ac.uk Triphenylenediol derivatives can serve as versatile building blocks for the construction of more complex supramolecular architectures and extended π-conjugated systems.
The diol functionality offers reactive sites for a variety of chemical transformations. For instance, the hydroxyl groups can be converted into ethers, esters, or used as nucleophiles in coupling reactions. This allows for the covalent linking of triphenylene units to other molecular components, leading to the formation of dimers, oligomers, and polymers with defined architectures. rsc.orguea.ac.uk The synthesis of such materials is of great interest for applications in molecular recognition, sensing, and catalysis. uea.ac.uk
Furthermore, the cis-diol arrangement provides a specific stereochemical handle that can be exploited in asymmetric synthesis. The diol can act as a chiral ligand for metal catalysts or as a chiral auxiliary to control the stereochemical outcome of reactions on appended functionalities. The development of synthetic routes to enantiomerically pure triphenylenediols would therefore be a valuable addition to the synthetic chemist's toolbox.
A key area of investigation would be the use of triphenylenediol derivatives in the synthesis of novel metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). wikipedia.org The directional nature of the hydroxyl groups could be used to control the assembly of the framework, leading to materials with unique pore structures and properties for applications in gas storage, separation, and catalysis.
Fundamental Research in Organic Stereochemistry and Stereoselective Method Development
The synthesis of a specific stereoisomer such as cis-1,2-dihydro-1,2-triphenylenediol presents a significant challenge and a rich area for fundamental research in organic stereochemistry. The development of stereoselective methods for the dihydroxylation of the triphenylene core is a primary objective.
Drawing parallels from the synthesis of other cis-diols from polycyclic aromatic hydrocarbons, enzymatic and chemoenzymatic approaches could be explored. rsc.org The use of dioxygenase enzymes has proven effective in the stereospecific cis-dihydroxylation of various aromatic substrates. rsc.org Applying such biocatalytic methods to triphenylene would not only provide access to the desired cis-diol but also open up possibilities for producing enantiomerically pure material.
The development of small-molecule catalysts for the asymmetric dihydroxylation of triphenylene would also be a major focus. This would involve the design of chiral ligands that can effectively control the facial selectivity of the oxidation reaction. The rigidity and defined geometry of the triphenylene substrate would provide an excellent platform for testing the efficacy of new catalytic systems.
Once synthesized, cis-1,2-dihydro-1,2-triphenylenediol and its derivatives would serve as valuable probes for studying stereochemical principles. For example, the conformational preferences of the diol and its derivatives could be investigated through a combination of experimental techniques (e.g., NMR spectroscopy) and computational modeling. The stereochemical outcome of reactions involving the diol functionality would also provide insights into the influence of the rigid polycyclic framework on reactivity.
The table below outlines potential stereoselective synthetic strategies for cis-triphenylenediols:
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalytic Dihydroxylation | Use of dioxygenase enzymes. | High stereospecificity and potential for enantioselectivity. rsc.org |
| Asymmetric Dihydroxylation | Chiral metal catalysts (e.g., osmium-based). | Potential for high enantiomeric excess and broader substrate scope. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Access to a wider range of derivatives and stereoisomers. rsc.org |
| Diastereoselective Synthesis | Use of chiral auxiliaries or reagents. | Control over relative stereochemistry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
